molecular formula C22H23N3O3 B11581647 2-methyl-4-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}phthalazin-1(2H)-one

2-methyl-4-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}phthalazin-1(2H)-one

Cat. No.: B11581647
M. Wt: 377.4 g/mol
InChI Key: DUJXPISNCINCQY-UHFFFAOYSA-N
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Description

2-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phthalazinone core, a piperidine ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, including the formation of the phthalazinone core and the introduction of the piperidine moiety. Common synthetic routes may involve the use of starting materials such as phthalic anhydride, hydrazine, and piperidine derivatives. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

2-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE include other phthalazinone derivatives and piperidine-containing molecules. Examples include:

Uniqueness

The uniqueness of 2-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-methyl-4-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]phthalazin-1-one

InChI

InChI=1S/C22H23N3O3/c1-24-22(27)19-8-4-3-7-18(19)21(23-24)16-9-11-17(12-10-16)28-15-20(26)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-15H2,1H3

InChI Key

DUJXPISNCINCQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OCC(=O)N4CCCCC4

Origin of Product

United States

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